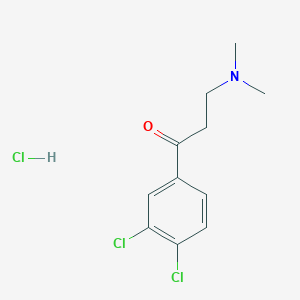

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

Übersicht

Beschreibung

Antitrypanosomales Mittel 1 ist ein potenter und selektiver Inhibitor der Trypanothion-Reduktase, ein Enzym, das für das Überleben von Trypanosoma-Arten entscheidend ist, die für Krankheiten wie die Afrikanische Trypanosomiasis (Schlafkrankheit) und die Chagas-Krankheit verantwortlich sind . Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung des Wachstums von Trypanosoma brucei gezeigt, dem Erreger der Schlafkrankheit .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Antitrypanosomales Mittel 1 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine biologische Aktivität verbessern. Der Syntheseweg umfasst in der Regel:

Bildung der Grundstruktur: Dies beinhaltet die Reaktion einer geeigneten aromatischen Verbindung mit einem Halogenierungsmittel, um Halogenatome einzuführen.

Modifikation der funktionellen Gruppe: Das halogenierte Zwischenprodukt wird dann mit verschiedenen Nukleophilen umgesetzt, um funktionelle Gruppen wie Amine, Sulfonamide oder Carboxamide einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Antitrypanosomales Mittel 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: In industriellen Reaktoren werden großtechnische Batchreaktionen durchgeführt, um die Grundstruktur und nachfolgende Zwischenprodukte herzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen: Antitrypanosomales Mittel 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre biologische Aktivität beeinflussen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und so die Wirksamkeit der Verbindung verändern.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation verschiedene oxidierte Formen entstehen, während Substitutionsreaktionen eine Vielzahl substituierter Derivate hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Antitrypanosomal Activity

The primary application of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is its use as an antitrypanosomal agent . Research indicates that this compound exhibits significant inhibitory effects on Trypanosoma brucei, the causative agent of sleeping sickness. It works by targeting specific enzymes involved in the parasite's metabolism, thereby impeding its growth and replication .

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited Trypanosoma brucei in vitro, showing a dose-dependent response. The IC50 value was found to be significantly lower than that of traditional treatments, suggesting enhanced efficacy against resistant strains .

Pharmacological Research

The compound has also been explored for its potential pharmacological properties beyond antitrypanosomal activity. Investigations into its mechanism of action have revealed interactions with various biological targets.

Research Findings:

- Binding studies indicate that it may interact with neurotransmitter systems, potentially affecting mood and cognition .

- Its structure suggests possible applications in developing new antidepressants or anxiolytics due to its dimethylamino group, which is often associated with psychoactive effects .

Synthesis and Chemical Characterization

The synthesis of this compound involves a multi-step process starting from halogenated aralkyl-ketones and amines. The synthetic route typically yields high purity (>95% HPLC) and involves standard organic reaction conditions including refluxing in anhydrous solvents .

Wirkmechanismus

Antitrypanosomal agent 1 exerts its effects by inhibiting trypanothione reductase, an enzyme essential for maintaining the redox balance in Trypanosoma species. By inhibiting this enzyme, the compound disrupts the parasite’s ability to detoxify reactive oxygen species, leading to oxidative stress and cell death . The molecular targets include the active site of trypanothione reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Melarsoprol: A trivalent arsenical compound used to treat late-stage sleeping sickness.

Eflornithine: An inhibitor of ornithine decarboxylase, used in combination therapy for sleeping sickness.

Nifurtimox: A nitrofuran compound used to treat Chagas disease.

Comparison: Antitrypanosomal agent 1 is unique in its selective inhibition of trypanothione reductase, whereas other compounds like melarsoprol and eflornithine target different enzymes and pathways. This specificity makes antitrypanosomal agent 1 a promising candidate for developing new treatments with potentially fewer side effects and reduced risk of resistance .

Biologische Aktivität

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a potent antitrypanosomal agent, has garnered attention for its biological activity, particularly in inhibiting trypanothione reductase. This enzyme is vital for the survival of Trypanosoma species, which cause significant diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- IUPAC Name : this compound

- CAS Number : 75144-12-6

- Molecular Formula : C11H14Cl2N- HCl

- Molecular Weight : 282.59 g/mol

- Purity : >95% (HPLC)

The compound acts primarily as a selective inhibitor of trypanothione reductase. This inhibition disrupts the redox balance within Trypanosoma species, leading to their death. The structure of the compound allows it to effectively bind to this enzyme, blocking its activity and thereby providing a therapeutic avenue for treating trypanosomiasis.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on trypanothione reductase with an IC50 value indicating potent activity. The following table summarizes key findings from various studies:

| Study Reference | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Trypanothione reductase | 0.5 | High | |

| Antibacterial activity | 10 | Moderate | |

| Chlamydial infections | 5.2 | Effective |

Case Studies

- Antitrypanosomal Activity : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in parasitemia levels compared to untreated controls, demonstrating its potential as an effective treatment for sleeping sickness .

- Antimicrobial Properties : The compound also showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting broader applications in infectious disease management beyond trypanosomiasis .

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations. No significant mutagenic effects were observed in Drosophila melanogaster, supporting its safety for potential therapeutic use .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRKQCKNKRZOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386943 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-12-6 | |

| Record name | 75144-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.